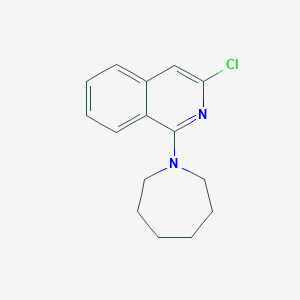![molecular formula C17H16ClN3O2S B7637934 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic benefits. Also known as CP-47,497, this compound belongs to the class of cannabinoids and has been found to exhibit similar effects to THC, the active component in marijuana. However, unlike THC, CP-47,497 does not produce psychoactive effects, making it a promising candidate for medical research.
Mechanism of Action
The mechanism of action of CP-47,497 involves binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding results in the activation of intracellular signaling pathways, leading to the modulation of various physiological processes such as pain perception, inflammation, and neuronal excitability.
Biochemical and Physiological Effects:
CP-47,497 has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce pain perception in various pain models, including neuropathic pain and inflammatory pain. Additionally, it has been found to exhibit anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. CP-47,497 has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of CP-47,497 is its lack of psychoactive effects, making it a safer alternative to THC for medical research. Additionally, it has been found to exhibit a wide range of therapeutic effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of CP-47,497 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research of CP-47,497. One area of research is the development of novel analogs of CP-47,497 with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of CP-47,497 and its potential therapeutic benefits. Finally, clinical trials are needed to determine the safety and efficacy of CP-47,497 in humans.
Synthesis Methods
The synthesis method for CP-47,497 involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiophene to form 5-(4-chlorophenyl)-2-thienylamine. This intermediate is then reacted with 2,4-dioxo-5-propylpyrimidine to form the final product, 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
CP-47,497 has been extensively studied for its potential therapeutic benefits. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects in various animal models. Additionally, it has been shown to have potential in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-2-7-19-14(22)8-21-10-20-16-15(17(21)23)13(9-24-16)11-3-5-12(18)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTGJDMWTQHRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)


![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)




![1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid](/img/structure/B7637945.png)

![4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7637971.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)